molecular formula C8H8N2O5 B12465418 2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester

2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester

Cat. No.: B12465418
M. Wt: 212.16 g/mol
InChI Key: OIPIEDISNYKPER-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a methoxy group at the 2-position, a nitro group at the 5-position, and a carboxylic acid methyl ester at the 4-position of the pyridine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester typically involves the nitration of 2-methoxy-4-pyridinecarboxylic acid methyl ester. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

    Reduction: 2-Methoxy-5-amino-4-pyridinecarboxylic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Methoxy-5-nitro-4-pyridinecarboxylic acid.

Scientific Research Applications

2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Pharmaceutical Research: As an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Biological Studies: Investigating its effects on biological systems and its potential as a therapeutic agent.

    Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and ester groups also contribute to its chemical reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-pyridinecarboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and applications.

    5-Nitro-2-pyridinecarboxylic acid: Lacks the methoxy group, leading to different physical and chemical properties.

    4-Pyridinecarboxylic acid methyl ester: Lacks both the methoxy and nitro groups, making it less reactive in certain chemical reactions.

Uniqueness

2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester is unique due to the presence of both the methoxy and nitro groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

methyl 2-methoxy-5-nitropyridine-4-carboxylate

InChI

InChI=1S/C8H8N2O5/c1-14-7-3-5(8(11)15-2)6(4-9-7)10(12)13/h3-4H,1-2H3

InChI Key

OIPIEDISNYKPER-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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